3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol is an organic compound classified under the category of catechols, which are characterized by the presence of a 1,2-benzenediol moiety. This compound is notable for its structural complexity, which includes a furan ring and a sulfanyl group attached to a methyl-substituted benzene. The compound's unique structure suggests potential biological activity, particularly in relation to its interactions with various proteins and enzymes.
The compound belongs to the broader class of organic compounds known as phenols, specifically categorized as benzenediols. Its chemical structure can be represented by the formula , indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The compound is also identified by several chemical identifiers including its CAS number 488-17-5 and DrugBank accession number DB03454 .
The synthesis of 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol can be approached through various methods, primarily involving the functionalization of existing aromatic compounds. One common method involves:
The exact reaction conditions may vary depending on the desired yield and purity of the final product. The use of protective groups may also be necessary to prevent unwanted side reactions during synthesis.
The synthesis typically requires careful monitoring of reaction times and temperatures to optimize yields. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to assess the progress of the reaction and purity of the product.
The molecular structure of 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol features:
The structural representation can be visualized using various chemical drawing software or databases that provide 3D models based on SMILES notation: CC1=C(C(=C(C=C1O)O)SCC2=CC=CO2)C
.
Key molecular data include:
3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol can participate in various chemical reactions due to its functional groups:
Reactions can be facilitated using catalysts or under specific conditions such as elevated temperatures or pressures to enhance reactivity.
The mechanism of action for 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol likely involves interactions with biological targets such as enzymes or receptors. For instance:
Studies indicate that catechol derivatives often exhibit significant biological activities including anti-inflammatory and anti-cancer effects, which could be relevant for this compound's application in medicinal chemistry.
Physical properties include:
Chemical properties encompass:
Relevant data from studies suggest that compounds with similar structures often exhibit varying degrees of solubility and stability based on their specific functional groups.
3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol has potential applications in several scientific fields:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: